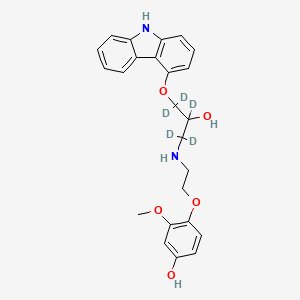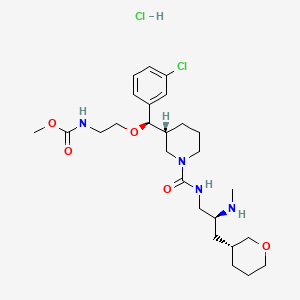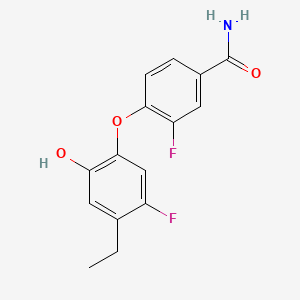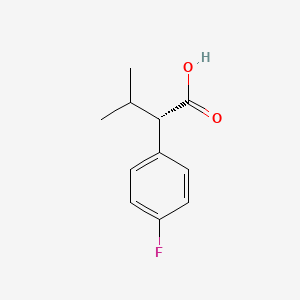
(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound, particularly its enantiomer (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, has been achieved through a technically feasible route starting from 4-fluorophenylacetic acid, with an overall yield of 80%. Asymmetric hydrogenation of the unsaturated acid in the presence of ruthenium(II) carboxylato complexes containing chiral atropisomeric diphosphines afforded the (S)-enantiomer with up to 94% ee, which could be further purified to 98% ee via crystallization of its sodium salt (Crameri et al., 1997).
Molecular Structure AnalysisThe structure of related compounds has been elucidated through X-ray crystallography, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, determining the configuration of amino-hydroxy acids (Nakamura et al., 1976). This methodology could be applied to determine the detailed molecular structure of “(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid.”
Chemical Reactions and Properties
The compound's reactivity and functional group transformations have been explored in various contexts. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, including fluoro-substituted variants, have been synthesized, offering insights into the chemical behavior of similar compounds (Silverman et al., 1986).
Physical Properties Analysis
Physical properties, such as crystallinity and hydrogen bonding potential, can be inferred from related studies, like the analysis of 5-fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which showcases how molecular structure influences physical state and intermolecular interactions (Lehmler & Parkin, 2008).
Applications De Recherche Scientifique
Stereoselective Synthesis and Asymmetric Organic Synthesis
A study by Laue et al. (2000) highlights the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the utility of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives in the synthesis of biologically relevant molecules. The research provides insights into diastereoselective alkylation techniques, which are crucial for developing amino acid derivatives with potential applications in drug design and synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Synthesis of Organoboronates
Berg et al. (2012) describe the use of a derivative of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid in the asymmetric synthesis of organoboronates. This research underscores the compound's role as a versatile intermediate in creating enantiomerically pure organoboron reagents, which are valuable in asymmetric synthesis and pharmaceutical research (Berg, Eichenauer, & Pietruszka, 2012).
Aroma Compound Formation in Fermented Foods
Matheis, Granvogl, & Schieberle (2016) explore the formation of aroma compounds through the Ehrlich pathway, indicating the relevance of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid analogs in understanding the biochemical pathways in fermented foods. This study provides a foundation for further research into flavor science and food chemistry (Matheis, Granvogl, & Schieberle, 2016).
Liquid Crystal Research
Jankowiak et al. (2008) investigate the thermal and electro-optical properties of liquid crystals incorporating (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives. Their research highlights the impact of terminal chain substitution on the properties of nematic materials and their applications in display technologies (Jankowiak, Januszko, Ringstrand, & Kaszyński, 2008).
Synthesis of PET Imaging Agents
Qiao et al. (2009) focus on the synthesis and evaluation of F-18 labeled fluoroarylvaline derivatives, including (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives, as potential PET imaging agents for tumor detection. This study illustrates the compound's potential in developing novel diagnostic tools in oncology (Qiao, He, Zhang, Li, Liu, Xu, Wang, Qi, & Peng, 2009).
Propriétés
IUPAC Name |
(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLHBYGMUXCEW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

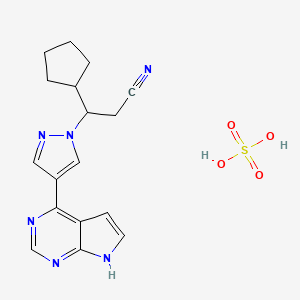

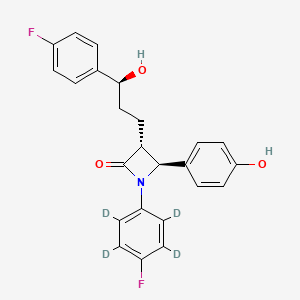
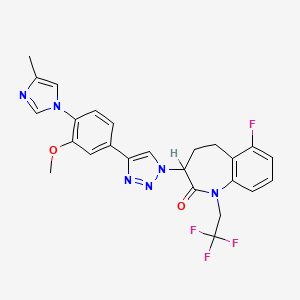
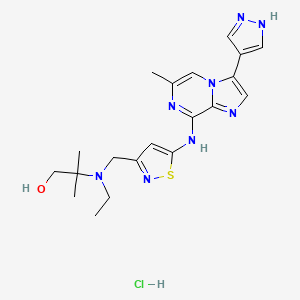
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
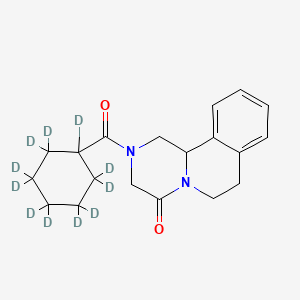

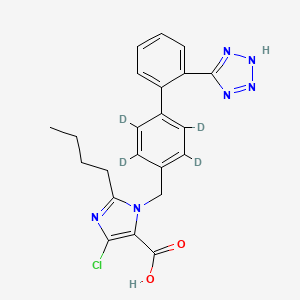
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)
